2-Chloro-4-phenylbenzonitrile
Overview
Description
2-Chloro-4-phenylbenzonitrile is a chemical compound with the CAS Number: 5435-92-7 . It has a molecular weight of 213.67 and its IUPAC name is 3-chloro [1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8ClN/c14-13-8-11 (6-7-12 (13)9-15)10-4-2-1-3-5-10/h1-8H . Unfortunately, specific details about the molecular structure analysis of this compound are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Structural and Spectroscopic Characterization
Research on related compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, demonstrates the utility of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations for understanding molecular structure, spectroscopic properties, and electronic interactions. Such studies provide a foundation for exploring biological potentials and applications in corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photochemical Applications
The photochemistry of chloro-hydroxybenzonitriles has been extensively studied, revealing their potential in forming specific photoproducts through reactions with oxygen and other agents. These findings suggest applications in the synthesis of complex organic molecules and understanding the effect of CN substitution on photochemical behavior (Bonnichon, Grabner, Guyot, & Richard, 1999).
Electronic and Optical Materials
Compounds with cyano- and phenyl- substituents have been explored for their electronic and optical properties, indicating their potential in developing new materials for electrochromic devices and other electronic applications. The synthesis and characterization of such materials can lead to innovations in display technology and sensors (Yang, Wang, Zhao, Cui, Wang, & Liu, 2014).
Synthesis of Complex Molecules
The reactivity of halogenated benzonitriles with various reagents under specific conditions can lead to the synthesis of a wide range of complex molecules. These synthetic pathways are critical for pharmaceutical research, agrochemical development, and the creation of novel materials (Chen, Wu, Mo, Wei, Liang, & Mo, 2018).
Catalysis and Chemical Transformations
Iron(II)-cyclopentadienyl compounds with benzonitrile ligands have shown strong activity against cancer cells, suggesting their potential in medicinal chemistry. The structural diversity of these compounds allows for the exploration of new therapeutic agents (Pilon, Brás, Côrte-Real, Avecilla, Costa, Preto, Garcia, & Valente, 2020).
Safety and Hazards
The safety information for 2-Chloro-4-phenylbenzonitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 2-Chloro-4-phenylbenzonitrile, typically react via an SN2 pathway . This reaction involves a nucleophile attacking the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion .
Molecular Mechanism
The molecular mechanism of this compound involves a free radical reaction . In this reaction, a nucleophile attacks the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion . This reaction is typically facilitated by N-bromosuccinimide .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
It is known that benzylic halides, such as this compound, typically react via an SN2 pathway
Properties
IUPAC Name |
2-chloro-4-phenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQWLRTJSOMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281355 | |
Record name | 2-chloro-4-phenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-92-7 | |
Record name | 3-Chloro[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5435-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 21381 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5435-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-4-phenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.